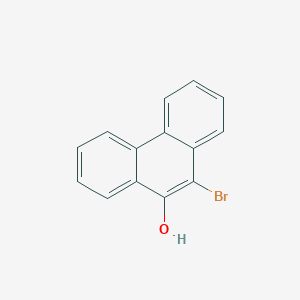

10-Bromophenanthren-9-ol

描述

10-Bromophenanthren-9-ol (C₁₄H₉BrO) is a brominated phenolic derivative of phenanthrene, characterized by a hydroxyl (-OH) group at the 9-position and a bromine atom at the 10-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of helical extended-phenanthridinium salts and other polycyclic aromatic systems . Its synthesis typically involves bromination of phenanthren-9-ol, achieving yields of up to 86% under optimized conditions . The hydroxyl group enhances reactivity in substitution or coupling reactions, while bromine facilitates cross-coupling in organometallic applications.

属性

IUPAC Name |

10-bromophenanthren-9-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWESITKKFMZEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromophenanthren-9-ol typically involves the bromination of phenanthrene followed by hydroxylation. One common method includes the bromination of phenanthrene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination. The resulting 10-bromophenanthrene is then subjected to hydroxylation using reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium to introduce the hydroxyl group at the 9th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is carefully monitored to avoid over-bromination, and the hydroxylation step is optimized for maximum efficiency.

化学反应分析

Types of Reactions: 10-Bromophenanthren-9-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura cross-coupling reaction.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or quinones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Palladium catalysts and aryl boronic acids are commonly used in the Suzuki-Miyaura cross-coupling reaction.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

Substitution Reactions: Products include various substituted phenanthrenes.

Oxidation Reactions: Products include phenanthrenequinones.

Reduction Reactions: Products include phenanthrene and its derivatives.

科学研究应用

10-Bromophenanthren-9-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine and hydroxyl groups make it a versatile intermediate in organic synthesis.

Biology: The compound is used in studies involving the interaction of polycyclic aromatic hydrocarbons with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its unique structure may offer therapeutic benefits in the treatment of certain diseases.

Industry: It is used in the production of advanced materials, including organic semiconductors and fluorescent dyes.

作用机制

The mechanism of action of 10-Bromophenanthren-9-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group confer unique reactivity, allowing the compound to participate in a range of chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

相似化合物的比较

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 10-Bromophenanthren-9-ol and related brominated aromatic compounds:

| Compound | Molecular Formula | Substituents | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₄H₉BrO | Br (C10), -OH (C9) | Phenanthrene | Bromine, Hydroxyl |

| 10-Phenyl-9-bromoanthracene | C₂₀H₁₃Br | Br (C9), Ph (C10) | Anthracene | Bromine, Phenyl |

| 9-Bromo-10-(phenanthren-9-yl)anthracene | C₂₈H₁₇Br | Br (C9), Phenanthrenyl (C10) | Anthracene | Bromine, Extended aromatic substituent |

| 9-Bromophenanthrene | C₁₄H₉Br | Br (C9) | Phenanthrene | Bromine |

Key Observations :

- Positional Effects: The ortho relationship between Br and -OH in this compound distinguishes its reactivity from non-hydroxylated analogs like 9-Bromophenanthrene (C₁₄H₉Br) .

- Core Structure : Anthracene-based analogs (e.g., 10-Phenyl-9-bromoanthracene) exhibit planar geometries, whereas phenanthrene derivatives like this compound adopt a bent structure, influencing π-conjugation and solubility .

Key Observations :

Physicochemical Properties

Key Observations :

生物活性

10-Bromophenanthren-9-ol is a brominated phenanthrene derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and environmental toxicity. This article aims to compile diverse research findings on the biological activity of this compound, including its interactions with DNA, anticancer properties, and implications in environmental studies.

This compound can be characterized by its molecular formula and is part of a class of compounds known for their polycyclic aromatic hydrocarbon (PAH) structures. Bromination at position 10 introduces unique reactivity and biological interactions.

1. DNA Binding Affinity

Research indicates that compounds similar to this compound exhibit significant DNA-binding properties. A study demonstrated that brominated phenanthrenes could intercalate into DNA, leading to enhanced fluorescence upon binding, which suggests potential applications in cancer therapy . The binding affinity of these compounds was compared to ethidium bromide, a common intercalator, showing promising results for further development.

| Compound | Docking Score | Interaction Type | Distance (Å) |

|---|---|---|---|

| Ethidium Bromide | -4.6372 | pi–pi | 3.80 |

| This compound | TBD | TBD | TBD |

2. Anticancer Properties

The anticancer efficacy of brominated phenanthrenes has been evaluated against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit cytotoxicity comparable to cisplatin, a standard chemotherapy drug. Specifically, compounds with similar structures to this compound demonstrated significant activity against breast (MCF-7) and prostate (PC-3) cancer cell lines .

Table 2 summarizes the cytotoxic effects observed in different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 10-Bromophenanthrene Derivative A | PC-3 | TBD |

| Cisplatin | MCF-7 | 5 |

3. Environmental Toxicity

The environmental impact of brominated phenanthrenes, including this compound, has been a subject of investigation due to their persistence and potential bioaccumulation in ecosystems. Studies have shown that these compounds can undergo atmospheric deposition and may contribute to pollution in aquatic environments . Their toxicity profiles suggest they could pose risks to aquatic life and human health through bioaccumulation.

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer properties of various brominated phenanthrene derivatives, including this compound, researchers found that certain structural modifications enhanced cytotoxicity against specific cancer cell lines. The study concluded that the introduction of bromine at specific positions increased the ability of the compound to intercalate into DNA, thus enhancing its anticancer activity .

Case Study 2: Environmental Analysis

A comprehensive analysis involving gas chromatography coupled with mass spectrometry was conducted to assess the levels of brominated PAHs in environmental samples. The findings indicated significant concentrations of compounds like this compound in urban runoff, highlighting the need for further monitoring and risk assessment regarding their environmental impact .

常见问题

Q. What are the recommended synthetic routes for 10-Bromophenanthren-9-ol, and how can reaction conditions be optimized?

The synthesis of brominated phenanthrene derivatives often involves halogenation or nucleophilic substitution. For example, bromination of phenanthrenol precursors using reagents like acetyl bromide or N-bromosuccinimide (NBS) under inert atmospheres (e.g., nitrogen) is common . Optimization may include adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and solvent polarity. Butyllithium-mediated reactions require strict air-free conditions to prevent pyrophoric hazards . Preliminary TLC monitoring and column chromatography purification are advised to track reaction progress and isolate products.

Q. How can the structure of this compound be confirmed spectroscopically?

Use a combination of techniques:

- NMR : H and C NMR to identify aromatic protons and carbons, with bromine-induced deshielding effects.

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., expected m/z for CHBrO).

- IR : Detect hydroxyl (O-H stretch ~3200 cm) and C-Br bonds (~500–600 cm). Cross-reference with databases like NIST Chemistry WebBook for phenanthrene derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves (tested for chemical compatibility) and lab coats to prevent skin contact. Butyllithium and brominated compounds require flame-resistant clothing .

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr).

- Storage : Keep in sealed, labeled containers away from light and moisture .

- Emergency measures : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions may arise from solvent effects, impurities, or stereochemical variations. Strategies include:

- Reproducing experiments under standardized conditions (e.g., deuterated solvents for NMR).

- Cross-validating with computational methods (e.g., DFT calculations for predicted NMR shifts).

- Consulting multiple databases (e.g., NIST, PubChem) and peer-reviewed syntheses . Document methodological details rigorously to enable replication .

Q. What methodologies are recommended for assessing the environmental persistence of this compound?

- Bioconcentration factor (BCF) : Use OECD Test Guideline 305 for aquatic organisms, though experimental data for this compound are lacking .

- Degradation studies : Perform photolysis (UV exposure) or hydrolysis (pH-varied aqueous solutions) to track half-lives.

- QSAR models : Predict toxicity using quantitative structure-activity relationships, but validate with empirical LC50/EC50 assays .

Q. How can researchers navigate regulatory compliance for this compound in international collaborations?

- CLP/GHS : Classify hazards per EU Regulation 1272/2008 (e.g., acute toxicity, environmental hazards) .

- Documentation : Maintain Safety Data Sheets (SDS) with REACH registration numbers (if applicable) and transport guidelines (e.g., IATA for air shipping) .

- Ethical review : For biological studies, obtain approvals for disposal protocols and occupational exposure limits .

Q. What strategies improve the reactivity of this compound in cross-coupling reactions?

- Catalyst optimization : Use palladium catalysts (e.g., Pd(PPh)) with ligands like 1,10-phenanthroline to enhance Suzuki-Miyaura coupling yields .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while additives like LiBr may stabilize intermediates .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocyclic functionalization .

Q. How can analytical methods (e.g., HPLC) for this compound be validated to meet ICH M10 standards?

- Specificity : Ensure baseline separation from impurities via spike/recovery tests.

- Linearity : Calibrate over 5–120% of the target concentration (R > 0.99).

- Accuracy/precision : Conduct intra-day and inter-day assays with ≤15% RSD .

- Stability : Test under stress conditions (heat, light, pH extremes) to establish shelf-life .

Theoretical and Ethical Considerations

Q. What computational approaches predict the structure-activity relationships (SAR) of this compound derivatives?

- Docking studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock or Schrödinger.

- QSAR : Develop regression models linking electronic parameters (e.g., Hammett constants) to observed activity .

- MD simulations : Assess conformational stability in aqueous/lipid environments .

Q. How can researchers balance open-data principles with privacy in studies involving this compound bioactivity data?

- De-identification : Remove personally identifiable information (PII) from datasets shared in repositories .

- Controlled access : Use platforms like EMBL-EBI or Zenodo with embargo options.

- Ethical frameworks : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) while complying with GDPR or HIPAA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。